
tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2. It is a derivative of piperazine and pyridine, and it is often used as an intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of 4-aminopyridine with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or methanol. The tert-butyl group is introduced through the use of tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for the production of various functional materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-((6-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate
- tert-Butyl 4-((4-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
- tert-Butyl 4-((4-aminopyridin-3-yl)ethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-((4-aminopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H22N4O4S |
|---|---|
Molekulargewicht |
342.42 g/mol |
IUPAC-Name |
tert-butyl 4-(4-aminopyridin-3-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O4S/c1-14(2,3)22-13(19)17-6-8-18(9-7-17)23(20,21)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16) |
InChI-Schlüssel |
YBKOMLPBVFENRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


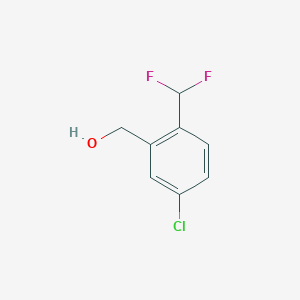
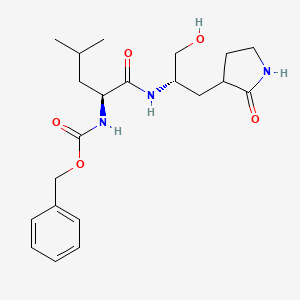
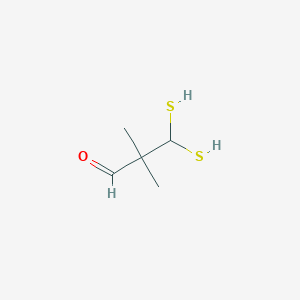
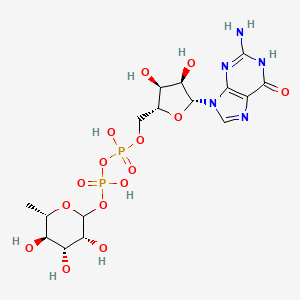


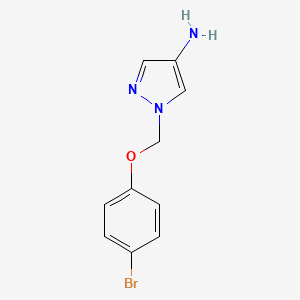
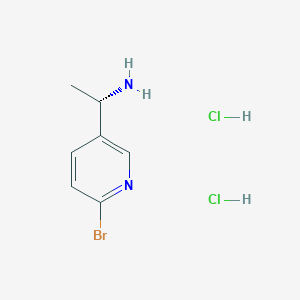
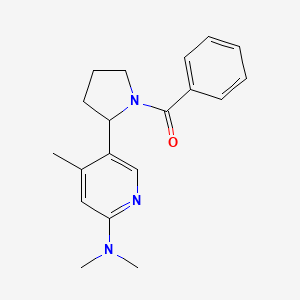

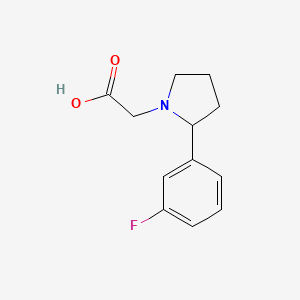
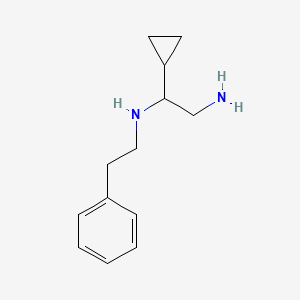
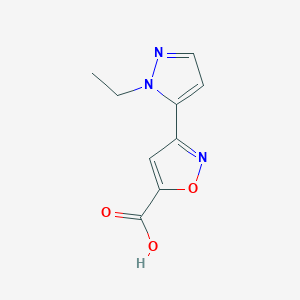
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
